molecular formula C11H12N2O3 B8577016 5-(4-Methoxy-benzyl)-hydantoin CAS No. 6318-42-9

5-(4-Methoxy-benzyl)-hydantoin

Cat. No.: B8577016
CAS No.: 6318-42-9
M. Wt: 220.22 g/mol
InChI Key: GSZKVZIUICNVHR-UHFFFAOYSA-N
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Description

5-(4-Methoxy-benzyl)-hydantoin is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

5-(4-Methoxy-benzyl)-hydantoin serves as a valuable scaffold in the design of novel therapeutic agents. Its derivatives have been explored for various pharmacological activities:

  • Anticonvulsant Activity : Research indicates that hydantoin derivatives, including this compound, exhibit anticonvulsant properties similar to phenytoin, which is a well-known antiepileptic drug. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy while reducing side effects .
  • Carbonic Anhydrase Inhibition : A series of hydantoin derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrases (CAs). The compound showed promising results against human CA II and VII, making it a candidate for further development as an antifungal agent targeting specific pathogens .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical processes:

  • Enzymatic Hydrolysis : The compound can be produced in high yields and purity through enzymatic hydrolysis of its corresponding aryl-methyl hydantoins. This method allows for direct conversion into L-amino acids, which are crucial in pharmaceutical applications .
  • Radiolabeling Techniques : Isotope-labeled versions of hydantoins, including this compound, have been synthesized for use in biological studies. These labeled compounds facilitate the investigation of drug transport mechanisms and metabolic pathways in cellular systems .

Biological Evaluations

The biological evaluations of this compound derivatives highlight their potential therapeutic uses:

  • Antifungal Activity : Studies on hydantoins with various substituents have demonstrated effective inhibition against fungal pathogens like Candida glabrata. The electronic and steric properties of substituents significantly influence the inhibitory potency against different carbonic anhydrase isoforms .
  • Transport Studies : The uptake of radiolabeled hydantoins into bacterial cells has been analyzed to understand their transport mechanisms. These studies provide insights into how modifications to the hydantoin structure can affect cellular absorption and distribution .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Synthesis and NMR AnalysisDeveloped radiolabeled forms for transport studies; highlighted the importance of substituent effects on uptake.
Anticonvulsant ActivityDemonstrated similar efficacy to phenytoin; explored SAR for improved derivatives.
Carbonic Anhydrase InhibitionIdentified potent inhibitors against specific CA isoforms; potential for antifungal applications.

Properties

CAS No.

6318-42-9

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O3/c1-16-8-4-2-7(3-5-8)6-9-10(14)13-11(15)12-9/h2-5,9H,6H2,1H3,(H2,12,13,14,15)

InChI Key

GSZKVZIUICNVHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-p-Methoxybenzylidene hydantoin, 171.5 g., in 680 ml. of water, 63 g. of 50% sodium hydroxide solution and 6 g. of 20% palladium-on-carbon is shaken under a hydrogen atmosphere at a pressure of 51.5 psi. for about one and a half hours until the hydrogen pressure no longer diminishes. The reaction is vented and the mixture filtered to separate the catalyst. The filtrate is cooled and taken to pH 2 with concentrated hydrochloric acid. The solid is separated by filtration, washed with water and dried at 50° C. in a vacuum oven yielding the above named compound, mp. 177°-179° C.
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Synthesis routes and methods II

Procedure details

218.2 g (1 mole) of 5-(4-methoxy-benzylidene)-hydantoin are dissolved in 2 l of a N sodium hydroxide solution and 50 g of wet Raney-nickel are added. The reaction mixture is worked up according to Example 6. Thus 180.6 g of the desired compound are obtained, yield 82 %. Mp.: 174° C.
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